molecular formula C17H24ClNO5S B4230518 Ethyl 1-(5-chloro-2-ethoxy-4-methylphenyl)sulfonylpiperidine-3-carboxylate

Ethyl 1-(5-chloro-2-ethoxy-4-methylphenyl)sulfonylpiperidine-3-carboxylate

Cat. No.: B4230518
M. Wt: 389.9 g/mol
InChI Key: KGISYMOLNZHHJR-UHFFFAOYSA-N
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Description

Ethyl 1-[(5-chloro-2-ethoxy-4-methylphenyl)sulfonyl]-3-piperidinecarboxylate is an organic compound with a complex structure It is characterized by the presence of a piperidine ring, a sulfonyl group, and an ethyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(5-chloro-2-ethoxy-4-methylphenyl)sulfonylpiperidine-3-carboxylate typically involves multiple steps. One common method includes the following steps:

    Formation of the sulfonyl chloride intermediate: This step involves the reaction of 5-chloro-2-ethoxy-4-methylbenzenesulfonyl chloride with a suitable base.

    Nucleophilic substitution: The sulfonyl chloride intermediate is then reacted with piperidine to form the sulfonamide.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of automated reactors and continuous flow systems.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-[(5-chloro-2-ethoxy-4-methylphenyl)sulfonyl]-3-piperidinecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can react with the sulfonyl group under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted sulfonamides or sulfonates.

Scientific Research Applications

Ethyl 1-[(5-chloro-2-ethoxy-4-methylphenyl)sulfonyl]-3-piperidinecarboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 1-(5-chloro-2-ethoxy-4-methylphenyl)sulfonylpiperidine-3-carboxylate involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The piperidine ring may also play a role in modulating the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 1-[(5-chloro-2-methoxy-4-methylphenyl)sulfonyl]-3-piperidinecarboxylate
  • Ethyl 1-[(5-chloro-2-ethoxyphenyl)sulfonyl]-3-piperidinecarboxylate

Uniqueness

Ethyl 1-[(5-chloro-2-ethoxy-4-methylphenyl)sulfonyl]-3-piperidinecarboxylate is unique due to the presence of the ethoxy and methyl groups on the aromatic ring, which can influence its chemical reactivity and biological activity. The combination of these substituents with the sulfonyl and piperidine groups makes it a versatile compound for various applications.

Properties

IUPAC Name

ethyl 1-(5-chloro-2-ethoxy-4-methylphenyl)sulfonylpiperidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24ClNO5S/c1-4-23-15-9-12(3)14(18)10-16(15)25(21,22)19-8-6-7-13(11-19)17(20)24-5-2/h9-10,13H,4-8,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGISYMOLNZHHJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C(=C1)C)Cl)S(=O)(=O)N2CCCC(C2)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24ClNO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 1-(5-chloro-2-ethoxy-4-methylphenyl)sulfonylpiperidine-3-carboxylate
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Ethyl 1-(5-chloro-2-ethoxy-4-methylphenyl)sulfonylpiperidine-3-carboxylate

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